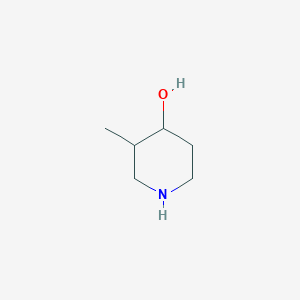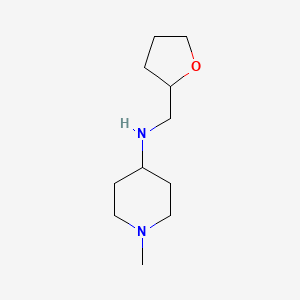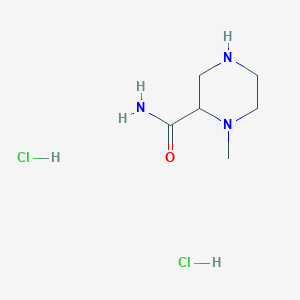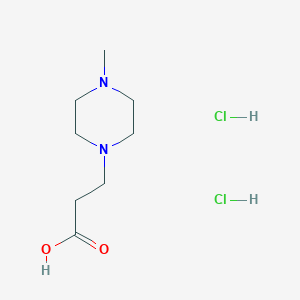
N-(3-acetylphenyl)-5-methylthiophene-3-carboxamide
Descripción general
Descripción
Chemical Reactions Analysis
Isocyanates, such as those likely present in this compound, are electrophiles and are reactive towards a variety of nucleophiles including alcohols, amines, and even water . They can form a urethane linkage when treated with an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Isocyanates, for example, are usually planar and have a nearly linear N=C=O linkage .Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-5-methylthiophene-3-carboxamide has been used in a variety of scientific research applications. It has been used in the synthesis of various drugs, such as antifungal agents, anti-inflammatory agents, and anticancer agents. Additionally, this compound has been used in the development of polymers, polysaccharides, and polyamides. This compound has also been used in the development of biosensors and nanomaterials. Furthermore, this compound has been used in the study of protein-protein interactions, as well as in the study of the structure and function of enzymes.
Mecanismo De Acción
The mechanism of action of N-(3-acetylphenyl)-5-methylthiophene-3-carboxamide is not yet fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as proteases and phosphatases, which are involved in the regulation of cell function. Additionally, this compound has been found to have an effect on the activity of certain receptors, such as the serotonin receptor and the dopamine receptor.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have an effect on the activity of certain enzymes, such as proteases and phosphatases. Additionally, this compound has been found to have an effect on the activity of certain receptors, such as the serotonin receptor and the dopamine receptor. Furthermore, this compound has been found to have an effect on the activity of certain hormones, such as corticotropin-releasing hormone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-acetylphenyl)-5-methylthiophene-3-carboxamide in lab experiments is its versatility. This compound can be used in a variety of reactions and can be used to synthesize a variety of compounds. Additionally, this compound is relatively easy to obtain and is relatively inexpensive. However, there are some limitations to using this compound in lab experiments. For example, this compound is not very stable and can degrade over time. Additionally, this compound can be toxic and can cause skin irritation.
Direcciones Futuras
There are a variety of potential future directions for research involving N-(3-acetylphenyl)-5-methylthiophene-3-carboxamide. For example, further research is needed to better understand the mechanism of action of this compound and to identify new applications for this compound. Additionally, further research is needed to develop new methods for synthesizing this compound and to identify new compounds that can be synthesized using this compound. Furthermore, further research is needed to develop new methods for using this compound in lab experiments and to identify new compounds that can be synthesized using this compound. Finally, further research is needed to identify new potential therapeutic applications for this compound.
Safety and Hazards
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-5-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-9-6-12(8-18-9)14(17)15-13-5-3-4-11(7-13)10(2)16/h3-8H,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSPKCRKZOXYCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601227287 | |
| Record name | N-(3-Acetylphenyl)-5-methyl-3-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601227287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
895920-80-6 | |
| Record name | N-(3-Acetylphenyl)-5-methyl-3-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=895920-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Acetylphenyl)-5-methyl-3-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601227287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3023090.png)





![2-[2-(Methylthio)phenoxy]ethylamine](/img/structure/B3023103.png)

![2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B3023105.png)

![4-Methyl-2-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3023109.png)


